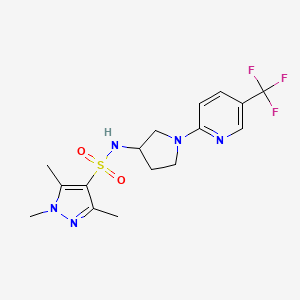

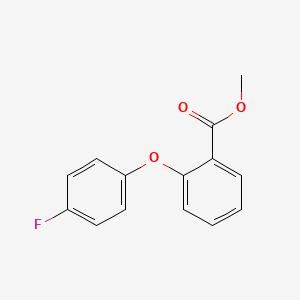

Methyl 2-(4-fluorophenoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(4-fluorophenoxy)benzoate” is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation and Degradation

Research has explored the impact of fluorinated analogues of phenol, including methyl 2-(4-fluorophenoxy)benzoate, on the anaerobic transformation of phenol to benzoate. It was found that certain fluorinated analogues did not inhibit the transformation process, suggesting potential applications in environmental biodegradation studies. Specifically, 2-fluorophenol was transformed into 3-fluorobenzoate, indicating the compound's involvement in complex transformation pathways in anaerobic conditions (Genthner, Townsend, & Chapman, 2004).

Fluoride Sensing

This compound's structural analogues have been used in the development of selective and colorimetric fluoride chemosensors. These sensors, which contain phenol hydroxyl and 1,3,4-oxadiazole groups, exhibit significant changes in color and optical properties upon interaction with fluoride ions, demonstrating the compound's potential in analytical chemistry applications (Ma, Li, Zong, Men, & Xing, 2013).

Synthesis of Radiopharmaceuticals

This compound and its derivatives have been used in the synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol, a crucial synthon for constructing more complex radiopharmaceuticals. This application is vital for the development of diagnostic and therapeutic agents in nuclear medicine, showcasing the compound's significance in medical research (Ross, Ermert, & Coenen, 2011).

Catalysis and Chemical Transformations

The compound and its derivatives have been investigated in catalysis and chemical transformations, including their role in anionic amino-Cope rearrangement cascades. These reactions are instrumental in synthesizing 2,4-substituted benzoate esters from acyclic building blocks, highlighting the compound's utility in organic synthesis and material science (Qureshi & Njardarson, 2022).

Photophysical Properties

Studies on fluorinated phthalazinone monomers, including derivatives of this compound, have explored their synthesis, characterization, and photophysical properties. These materials exhibit remarkable solubility and thermal properties, making them potential candidates for engineering plastics, membrane materials, and optical waveguides, underscoring the compound's versatility in material science (Xiao, Wang, Jin, Jian, & Peng, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial activity . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown potent antimicrobial activity, with FtsZ, a key functional protein in bacterial cell division, being a potential target .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Related compounds have been found to interfere with bacterial cell division, suggesting that the compound may affect similar pathways .

Result of Action

Based on related studies, it can be inferred that the compound may inhibit bacterial growth .

Eigenschaften

IUPAC Name |

methyl 2-(4-fluorophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDJBAXKKFYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)

![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)